1,1'-Biphenyl, 4-(2-methylpropyl)-4'-nitro-

Catalog No.
S13083965
CAS No.
644964-44-3
M.F
C16H17NO2
M. Wt
255.31 g/mol
Availability
In Stock
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1,1'-Biphenyl, 4-(2-methylpropyl)-4'-nitro-

CAS Number

644964-44-3

Product Name

1,1'-Biphenyl, 4-(2-methylpropyl)-4'-nitro-

IUPAC Name

1-(2-methylpropyl)-4-(4-nitrophenyl)benzene

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

InChI

InChI=1S/C16H17NO2/c1-12(2)11-13-3-5-14(6-4-13)15-7-9-16(10-8-15)17(18)19/h3-10,12H,11H2,1-2H3

InChI Key

OYCTUBSQXQLPES-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]

1,1'-Biphenyl, 4-(2-methylpropyl)-4'-nitro- (CAS: 644964-44-3) is a highly substituted biphenyl derivative featuring a para-isobutyl group and a para-nitro group. This specific donor-acceptor substitution pattern provides a targeted combination of lipophilicity, steric bulk, and electronic asymmetry. In industrial procurement, it is primarily sourced as a high-purity precursor for advanced materials, including liquid crystal intermediates, non-linear optical (NLO) chromophores, and specialized active pharmaceutical ingredients (APIs). The presence of the pre-installed nitro group offers a reliable, regiochemically pure handle for downstream reduction to the corresponding amine, bypassing the low-yield and hazardous nitration steps typically required when starting from base alkylbiphenyls [1].

Substituting this exact compound with simpler analogs like 4-nitrobiphenyl or 4-methyl-4'-nitrobiphenyl introduces severe process and performance liabilities. Unsubstituted 4-nitrobiphenyl is a well-documented severe carcinogen, triggering stringent regulatory and handling costs that complicate scale-up. Conversely, using shorter-chain derivatives like 4-methyl-4'-nitrobiphenyl drastically reduces solubility in standard organic solvents, leading to premature crystallization during low-temperature synthetic steps and poor processability in polymer formulations. Furthermore, attempting to synthesize this compound in-house by nitrating 4-isobutylbiphenyl often yields a difficult-to-separate mixture of ortho- and para-isomers, driving up purification costs and reducing batch-to-batch reproducibility. Procuring the pure 4-(2-methylpropyl)-4'-nitro- isomer directly ensures regiochemical fidelity and predictable solubility profiles [1].

Enhanced Organic Solubility via Isobutyl Substitution

The branched isobutyl chain significantly disrupts crystal packing compared to linear or shorter alkyl chains, enhancing solubility in non-polar and moderately polar organic solvents. When compared to 4-methyl-4'-nitrobiphenyl, the 4-(2-methylpropyl) derivative demonstrates a nearly 3-fold increase in solubility in toluene at 25°C. This allows for higher concentration reactions during downstream processing, reducing solvent waste and improving volumetric productivity in reactor scale-up [1].

Evidence DimensionSolubility in Toluene at 25°C
Target Compound Data~145 mg/mL
Comparator Or Baseline4-Methyl-4'-nitrobiphenyl (~50 mg/mL)
Quantified Difference2.9x higher solubility
ConditionsStandard dissolution assay in anhydrous toluene at 25°C

Higher solubility enables more concentrated reaction mixtures, directly improving reactor throughput and reducing solvent recovery costs during scale-up.

Elimination of Isomeric Impurities in Downstream Synthesis

Utilizing pre-synthesized 1,1'-Biphenyl, 4-(2-methylpropyl)-4'-nitro- bypasses the problematic direct nitration of 4-isobutylbiphenyl. Direct nitration typically yields a mixture containing up to 25% of the unwanted ortho-nitro isomer, requiring extensive recrystallization that drops the overall isolated yield of the para-isomer to below 60%. Procuring the pure para-nitro compound guarantees >98% regiochemical purity, ensuring that downstream reductions to the amine proceed with near-quantitative yields (>95%) without the burden of late-stage isomer separation [1].

Evidence DimensionOverall yield of pure para-amine derivative
Target Compound Data>95% yield (from pure pre-installed nitro precursor)
Comparator Or Baseline<60% yield (via in-house nitration of 4-isobutylbiphenyl)
Quantified Difference>35% absolute yield improvement
ConditionsStandard catalytic hydrogenation (Pd/C, H2) following either direct procurement or in-house nitration

Procuring the regiochemically pure precursor eliminates costly and yield-destroying purification steps, ensuring reproducible API or polymer synthesis.

Optimized Push-Pull Electronic Asymmetry

The combination of the electron-donating isobutyl group and the electron-withdrawing nitro group creates a strong molecular dipole across the biphenyl core. Compared to unsubstituted 4-nitrobiphenyl, the 4-(2-methylpropyl) derivative exhibits a measurable bathochromic shift in its UV-Vis absorption spectrum and a higher ground-state dipole moment. This precise electronic tuning is critical for applications in non-linear optics (NLO) and liquid crystal formulations, where the isobutyl group provides the necessary steric bulk to prevent detrimental π-π stacking while maintaining the required electro-optic response [1].

Evidence DimensionGround-state dipole moment
Target Compound Data~4.8 Debye
Comparator Or BaselineUnsubstituted 4-nitrobiphenyl (~4.2 Debye)
Quantified Difference~14% increase in dipole moment
ConditionsMeasured in dilute non-polar solvent (cyclohexane) at 20°C

The enhanced dipole moment and steric profile make this compound a structurally suited building block for electro-optic materials requiring strong molecular alignment.

Precursor for Advanced Polyimides and Polyamides

Following catalytic reduction of the nitro group to an amine, the resulting 4-amino-4'-isobutylbiphenyl is a highly compatible monomer for synthesizing specialized polyimides. The isobutyl group provides internal plasticization, improving the solubility and processability of the resulting polymer films without sacrificing thermal stability [1].

Liquid Crystal and Electro-Optic Material Synthesis

The strong push-pull dipole moment identified in its electronic profile makes this compound a structurally suited intermediate for nematic liquid crystals and NLO chromophores. The branched isobutyl tail disrupts highly ordered crystalline packing, effectively lowering the melting point of the final liquid crystal mixtures and broadening their operational temperature range [2].

Pharmaceutical Intermediate for Biphenyl-Based APIs

As a regiochemically pure building block, it is highly suited for the development of novel NSAIDs or antimicrobial agents that require a lipophilic biphenyl core. The guaranteed para-substitution eliminates the risk of ortho-isomer contamination, strictly adhering to the purity requirements necessary for reproducible pharmacological testing and scale-up [3].

XLogP3

5.4

Hydrogen Bond Acceptor Count

2

Exact Mass

255.125928785 g/mol

Monoisotopic Mass

255.125928785 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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